7-(Methoxymethyl)-1-((tetrahydro-2H-pyran-4-yl)methyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine
CAS No.:
Cat. No.: VC13664224
Molecular Formula: C14H23N3O2
Molecular Weight: 265.35 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H23N3O2 |
|---|---|
| Molecular Weight | 265.35 g/mol |
| IUPAC Name | 7-(methoxymethyl)-1-(oxan-4-ylmethyl)-4,5,6,7-tetrahydropyrazolo[3,4-c]pyridine |
| Standard InChI | InChI=1S/C14H23N3O2/c1-18-10-13-14-12(2-5-15-13)8-16-17(14)9-11-3-6-19-7-4-11/h8,11,13,15H,2-7,9-10H2,1H3 |
| Standard InChI Key | NMSIVUGHBABGGM-UHFFFAOYSA-N |
| SMILES | COCC1C2=C(CCN1)C=NN2CC3CCOCC3 |
| Canonical SMILES | COCC1C2=C(CCN1)C=NN2CC3CCOCC3 |
Introduction
Structural and Molecular Characteristics
Chemical Identity
The compound’s molecular formula is C₁₄H₂₃N₃O₂, with a molecular weight of 265.35 g/mol . Key structural features include:
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A pyrazolo[3,4-c]pyridine core, comprising fused pyrazole and pyridine rings.
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A methoxymethyl group (-CH₂OCH₃) at the 7-position.
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A tetrahydro-2H-pyran-4-ylmethyl substituent at the 1-position, contributing steric bulk and potential hydrogen-bonding interactions .
Table 1: Molecular Properties
Crystallographic and Spectroscopic Data
While X-ray crystallographic data for this specific compound remain unpublished, related pyrazolo[3,4-c]pyridine derivatives exhibit triclinic or monoclinic crystal systems with unit cell parameters influenced by substituents . Spectroscopic characterization typically involves:
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¹H/¹³C NMR: Peaks for methoxymethyl (δ ~3.3 ppm for -OCH₃) and tetrahydropyranyl protons (δ ~1.5–4.0 ppm) .
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Mass Spectrometry: A molecular ion peak at m/z 265.35 (M⁺) with fragmentation patterns indicative of methoxymethyl and pyranylmethyl cleavage .
Synthesis and Optimization
Synthetic Routes
Synthesis typically involves multi-step strategies to construct the pyrazolo[3,4-c]pyridine core and introduce substituents:
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Core Formation: Condensation of pyrazole precursors with pyridine derivatives under acidic or basic conditions.
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Substituent Introduction:
Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield (%) | Purity (%) | Source |
|---|---|---|---|---|
| 1 | Pyrazole + 3-chloropyridine, K₂CO₃, DMF, 80°C | 65 | 90 | |
| 2 | CH₃OCH₂Cl, NaH, THF, 0°C → RT | 78 | 95 | |
| 3 | Tetrahydropyranylmethyl bromide, TBAB, H₂O/CH₂Cl₂ | 82 | 98 |
Challenges and Solutions
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Regioselectivity: Competing alkylation at pyrazole N-1 vs. pyridine N-7 is mitigated using bulky bases (e.g., LDA).
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Purification: Silica gel chromatography with ethyl acetate/hexane (3:7) resolves closely eluting intermediates .
Structure-Activity Relationships (SAR)
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Methoxymethyl Group: Enhances solubility and metabolic stability compared to alkyl chains .
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Tetrahydropyranylmethyl: Improves blood-brain barrier penetration in rodent models .
Future Directions
Synthetic Innovations
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Flow Chemistry: Continuous synthesis to improve yield and reduce reaction times .
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Asymmetric Catalysis: Chiral variants for targeting enantioselective enzymes (e.g., kinases) .
Therapeutic Exploration
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